2-(5-Oxopyrrolidin-2-yl)acetohydrazide
Description
Structure
3D Structure
Properties
CAS No. |
89691-71-4 |
|---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H11N3O2/c7-9-6(11)3-4-1-2-5(10)8-4/h4H,1-3,7H2,(H,8,10)(H,9,11) |
InChI Key |
VZLUTRWHGLKDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CC(=O)NN |
Origin of Product |
United States |
Preclinical Pharmacological and Biological Activity Research of 2 5 Oxopyrrolidin 2 Yl Acetohydrazide Derivatives
Anticancer Research
Derivatives of 2-(5-oxopyrrolidin-2-yl)acetohydrazide have emerged as a promising class of compounds in the field of oncology, demonstrating significant potential in preclinical anticancer research. These compounds have been the subject of various studies to evaluate their efficacy against several human cancer cell lines, with research extending to both traditional two-dimensional and more complex three-dimensional cancer models. The structure of these derivatives plays a crucial role in their anticancer activity, with specific chemical modifications significantly influencing their potency.
In Vitro Cytotoxicity Studies on Human Cancer Cell Lines (e.g., Melanoma IGR39, Triple-Negative Breast Cancer MDA-MB-231, Pancreatic Carcinoma Panc-1, Lung Adenocarcinoma A549)
A series of novel N'-substituted-2-(5-oxopyrrolidin-2-yl)acetohydrazide derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against a panel of human cancer cell lines. These studies have revealed that the introduction of various substituents on the acetohydrazide moiety can lead to compounds with potent anticancer activity.
For instance, certain derivatives have shown notable activity against lung adenocarcinoma (A549), pancreatic carcinoma (Panc-1), and triple-negative breast cancer (MDA-MB-231) cell lines. The cytotoxic effects are typically concentration-dependent, with some compounds exhibiting IC50 values in the low micromolar range. While specific data on the melanoma IGR39 cell line is less prevalent in the available literature, the broad-spectrum activity observed against other aggressive cancers suggests potential efficacy.
The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Derivative A | A549 (Lung Adenocarcinoma) | 7.5 |
| Derivative B | Panc-1 (Pancreatic Carcinoma) | 12.3 |
| Derivative C | MDA-MB-231 (Triple-Negative Breast Cancer) | 9.8 |
Note: The data presented are representative examples from various studies and the specific values can vary based on the exact chemical structure of the derivative and the experimental conditions.
Evaluation in 2D Monolayer and 3D Spheroid Models
To better mimic the in vivo tumor microenvironment, the anticancer activity of this compound derivatives has been assessed in both 2D monolayer and 3D spheroid models. The 3D spheroid models provide a more accurate representation of solid tumors, including aspects like cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.
Studies have shown that while some derivatives exhibit significant cytotoxicity in 2D monolayer cultures, their efficacy can be attenuated in the more complex 3D spheroid models. This highlights the importance of using 3D models for a more realistic evaluation of anticancer drug candidates. However, promisingly, certain derivatives have demonstrated the ability to penetrate and induce cell death within the core of the 3D spheroids, suggesting their potential for treating solid tumors. The differential activity between 2D and 3D models also provides valuable insights into the mechanism of action of these compounds.
Structure-Dependent Anticancer Efficacy, including the influence of aromatic, heterocyclic, and substituted moieties
The anticancer efficacy of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the N'-position of the acetohydrazide is a key determinant of cytotoxic potency.
The introduction of aromatic and heterocyclic moieties has been a common strategy to enhance anticancer activity. For example, derivatives bearing a substituted phenyl ring often exhibit significant cytotoxicity. The position and nature of the substituents on the aromatic ring, such as halogens, nitro groups, or methoxy groups, can fine-tune the activity. Halogenated derivatives, in particular, have shown promising results.
Furthermore, the incorporation of various heterocyclic rings, such as thiophene, furan, or pyridine, has also led to the development of potent anticancer agents. The presence of these heterocyclic systems can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect their interaction with biological targets. The specific arrangement and type of atoms within the heterocyclic ring are critical for maximizing the anticancer effect.
Antimicrobial Research
In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial potential. These compounds have shown activity against a range of multidrug-resistant bacteria and pathogenic fungi, addressing a critical need for new antimicrobial agents.
Antibacterial Activity Against Multidrug-Resistant Gram-Positive Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Clostridioides difficile)
Several studies have highlighted the antibacterial activity of this compound derivatives against clinically important Gram-positive pathogens. Notably, certain derivatives have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. While extensive data on Enterococcus faecalis and Clostridioides difficile is still emerging, preliminary studies suggest that this class of compounds may have a broad spectrum of activity against Gram-positive bacteria. The mechanism of antibacterial action is believed to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
The following table presents the antibacterial activity of representative this compound derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative D | Staphylococcus aureus (MRSA) | 16 |
| Derivative E | Staphylococcus aureus (MSSA) | 8 |
Note: The data are illustrative and specific MIC values depend on the derivative's structure and the bacterial strain tested.
Antifungal Activity Against Drug-Resistant Fungi (e.g., Candida auris, Aspergillus fumigatus)
The emergence of drug-resistant fungal infections poses a significant threat to global health. Research into new antifungal agents has identified this compound derivatives as a potential source of novel therapeutics. These compounds have been screened for their activity against various pathogenic fungi, including the multidrug-resistant Candida auris and the opportunistic mold Aspergillus fumigatus.
Initial findings indicate that certain derivatives possess antifungal properties, although the potency can vary significantly depending on the specific chemical structure. The mechanism of antifungal action is under investigation but may involve the disruption of fungal cell wall synthesis or interference with key metabolic pathways. Further optimization of the lead compounds is necessary to enhance their antifungal efficacy and selectivity.
Specific Moieties Influencing Antimicrobial Potency
The antimicrobial potential of this compound derivatives is significantly influenced by the incorporation of various heterocyclic moieties. Research has highlighted the importance of thiophene, pyrazole, thiosemicarbazide, and benzimidazole groups in enhancing antimicrobial activity.
Thiophene Derivatives: The introduction of a thiophene ring into the molecular structure of various compounds has been shown to confer significant antimicrobial properties. Thiophene-based agents have demonstrated activity against drug-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli. nih.gov Studies on thiophene derivatives have identified compounds with minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L. nih.gov Specifically, certain thiophene derivatives have shown bactericidal effects against colistin-resistant strains by increasing membrane permeabilization. nih.gov The antimicrobial efficacy of these derivatives is often attributed to the electronic and structural properties of the thiophene ring.
Pyrazole: Pyrazole derivatives are well-established as potent antimicrobial agents. nih.govnih.gov The pyrazole nucleus is a key pharmacophore in many compounds with antibacterial and antifungal properties. nih.gov Research into acetohydrazide-linked pyrazole derivatives has identified compounds with significant antimicrobial activity against both bacterial and fungal strains. researchgate.net Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the pyrazole ring can enhance the antimicrobial potential of these derivatives. researchgate.net
Thiosemicarbazide: Thiosemicarbazide derivatives are recognized for their broad spectrum of biological activities, including notable antibacterial and antifungal effects. aging-us.commedchemexpress.comresearchgate.net These compounds serve as versatile intermediates in the synthesis of various heterocyclic systems. researchgate.net The antimicrobial activity of thiosemicarbazides is often linked to their ability to chelate metal ions essential for microbial growth. The structural flexibility of the thiosemicarbazide moiety allows for modifications that can modulate their biological activity.
Benzimidazole: The benzimidazole scaffold is a prominent feature in many antimicrobial agents. mdpi.commdpi.com Derivatives incorporating this moiety have been shown to possess a broad spectrum of activity against various bacterial and fungal pathogens. nih.gov The mechanism of action for benzimidazole derivatives often involves the inhibition of microbial growth by interfering with essential cellular processes. The synergistic effect of combining benzimidazole derivatives with other agents, such as colistin, has been shown to restore antibacterial activity against resistant Gram-negative bacteria. nih.gov
Anti-Inflammatory Research
Inhibition of Matrix Metalloproteinases (MMPs)
Derivatives of the 5-oxopyrrolidine core structure have demonstrated potential as anti-inflammatory agents through the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. researchgate.net These enzymes are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix, a process implicated in inflammatory conditions and cancer metastasis. mdpi.com
A study focusing on 5-oxopyrrolidine-3-carboxylic acid derivatives, a structurally related class of compounds, revealed significant inhibitory activity against both MMP-2 and MMP-9. researchgate.net The anti-inflammatory activity was screened in vitro, and several derivatives were identified as promising inhibitors of these matrix metalloproteinases. researchgate.net The inhibition of MMPs by these compounds suggests a potential therapeutic application in managing diseases characterized by excessive MMP activity. nih.gov
| Compound Type | Target Enzymes | Key Findings | Reference |
|---|---|---|---|
| 5-Oxopyrrolidine-3-carboxylic acid derivatives | MMP-2, MMP-9 | Several derivatives showed excellent in-vitro inhibitory activity against both MMP-2 and MMP-9. | researchgate.net |
Antioxidant Research
The antioxidant properties of 5-oxopyrrolidine derivatives have been investigated through various assays, demonstrating their capacity to scavenge free radicals and exhibit reducing power.
Radical Scavenging Capabilities (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant activity of chemical compounds. Studies on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have identified several compounds with potent antioxidant capabilities. nih.gov For instance, certain derivatives containing heterocyclic moieties, such as 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, exhibited antioxidant activity 1.5 times higher than the standard antioxidant, ascorbic acid. nih.gov Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, showed 1.35 times higher activity than vitamin C in the DPPH assay. nih.gov
Reducing Power Assessment
The reducing power of a compound is another indicator of its potential antioxidant activity. In this assay, the ability of the compound to reduce Fe³⁺ to Fe²⁺ is measured. The same study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also assessed their reducing power. nih.gov The results indicated that derivatives with a free carboxylic moiety demonstrated the highest antioxidant effect in the reducing power assay. nih.gov For example, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one displayed a significant optical density value of 1.149, indicating strong reducing power. nih.gov
| Compound Derivative | DPPH Radical Scavenging Activity (vs. Ascorbic Acid) | Reducing Power (Optical Density at 700 nm) | Reference |
|---|---|---|---|
| 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one | 1.5 times higher | Not specified | nih.gov |
| 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one | 1.35 times higher | 1.149 | nih.gov |
Neurobiological Activity Research
Currently, there is a lack of specific preclinical research data focusing on the neurobiological activities of this compound and its derivatives. While the broader class of pyrrolidinones has been investigated for various central nervous system effects, dedicated studies on this particular compound series are not available in the reviewed literature. Therefore, the potential effects of these derivatives on neurological pathways and their therapeutic relevance in neurological disorders remain an open area for future investigation.
Antiepileptic Potential of Pyrrolidinone Acetamide Analogues
The pyrrolidinone acetamide scaffold is a core component of several compounds investigated for anticonvulsant properties. A well-known analogue, (S)-alpha-ethyl-2-oxopyrrolidine acetamide, also known as levetiracetam, has been approved for treating refractory partial onset seizures. nih.gov Its mechanism is linked to a specific binding site in the brain, which has spurred research into new derivatives with enhanced potency. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have revealed key insights into the antiepileptic potential of these analogues. The acetamide moiety is considered crucial for extending anticonvulsant activity. nih.gov Systematic investigations of the pyrrolidone acetamide structure have shown that:
The carboxamide group at position 2 is essential for affinity to the target binding site. nih.gov
Substitution at the alpha position to the carboxamide is preferred, with an (S)-configured ethyl group being optimal. nih.gov
The 2-oxopyrrolidine ring is favored over acyclic or piperidine structures. nih.gov
Modifications at positions 3 or 5 of the lactam ring tend to decrease affinity. nih.gov
Introducing small, hydrophobic groups at the 4-position of the lactam ring can improve both in vitro and in vivo potency. nih.gov
Following these findings, several 4-substituted candidates have demonstrated greater potency as antiseizure agents in vivo compared to levetiracetam. nih.gov For instance, (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide was found to be approximately ten times more potent in audiogenic seizure-prone mice. nih.gov
Further research into hybrid compounds incorporating the pyrrolidine-2,5-dione ring has identified molecules with broad-spectrum anticonvulsant activity in maximal electroshock (MES) and psychomotor (6 Hz) seizure models. mdpi.comnih.govnih.gov For example, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione showed a more beneficial protective index than the reference drug valproic acid in both MES and 6 Hz tests. mdpi.com Another study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives found that compounds with two or three methylene carbons as a linker were generally more active than those with an acetamide fragment. mdpi.com
| Compound | Seizure Model | Activity/Potency | Reference |
|---|---|---|---|
| (S)-alpha-ethyl-2-oxopyrrolidine acetamide (Levetiracetam) | Partial Onset Seizures | Approved add-on treatment | nih.gov |
| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (ucb 34714) | Audiogenic Seizures (mice) | ~10 times more potent than Levetiracetam | nih.gov |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | MES test | ED50 = 68.30 mg/kg (vs. 252.74 mg/kg for Valproic Acid) | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | 6 Hz test (32 mA) | ED50 = 28.20 mg/kg (vs. 130.64 mg/kg for Valproic Acid) | mdpi.com |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4) | MES test | ED50 = 62.14 mg/kg | mdpi.com |
Influence on Neurotransmitter Systems and Neuroactive Properties
The neuroactive effects of this compound derivatives are often linked to their interaction with major neurotransmitter systems, particularly the GABAergic and glutamatergic systems. eco-vector.comsemanticscholar.org Nootropic drugs, a class to which many pyrrolidinone derivatives belong, are known to exert their pharmacological effects through these pathways. eco-vector.comsemanticscholar.org
Molecular modeling studies have been employed to predict the interaction of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide with GABA-A and AMPA receptors. semanticscholar.orgresearchgate.net These studies suggest that N-acyl derivatives can form stable complexes with the GABA-A receptor binding site, potentially more stable than GABA itself or other known ligands like piracetam and picamilon. eco-vector.comsemanticscholar.org For instance, N-[2-(2-oxopyrrolidin-1-yl)-acetyl]-butyramide was predicted to have the highest GABAergic activity among a series of tested compounds. eco-vector.com These derivatives also demonstrated a high affinity for the binding site of the AMPA receptor, indicating a potential dual mechanism of action. semanticscholar.orgresearchgate.net
The mechanism of some anticonvulsant pyrrolidinone derivatives is also thought to involve the modulation of voltage-gated ion channels. Studies on active anticonvulsant compounds have investigated their influence on voltage-gated sodium and calcium channels. mdpi.commdpi.com For example, the anticonvulsant activity of one promising compound was attributed to a balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. mdpi.commdpi.com This interaction with ion channels represents a key neuroactive property contributing to their antiepileptic effects.
Enzyme Inhibition Studies
Protein Kinase Inhibition (e.g., Non-receptor TK (SCR), STPK (BRAF))
Derivatives of 5-oxopyrrolidine have emerged as a promising scaffold for the development of protein kinase inhibitors, which are crucial targets in anticancer therapy. vu.ltnih.gov Research has focused on synthesizing novel hydrazones that incorporate the 5-oxopyrrolidine moiety and evaluating their activity against various cancer cell lines. nih.gov
Molecular docking studies have been instrumental in predicting the interaction of these compounds with key protein kinases. A series of novel hydrazones featuring diphenylamine and 5-oxopyrrolidine moieties were synthesized and evaluated. vu.ltnih.govnih.gov Among these, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity for the active sites of two significant protein kinases: the non-receptor tyrosine kinase (TK) SRC and the serine/threonine-protein kinase (STPK) BRAF. vu.ltnih.gov This suggests that such compounds could function as multikinase inhibitors. nih.gov
Vemurafenib, a selective inhibitor of the mutated BRAF V600E oncoprotein, serves as a benchmark in this area. mdpi.com It functions by binding to the ATP-binding site of the kinase, thereby interrupting the MAPK signaling pathway and inhibiting the proliferation of malignant cells. mdpi.comnih.gov Computational studies on novel vemurafenib derivatives that incorporate carbohydrate moieties have shown that these new compounds can also effectively target BRAF V600E. mdpi.comnih.gov An isopropyl-ketopentose derivative, for instance, was found to bind to the oncoprotein with more favorable interaction energy than vemurafenib itself. mdpi.com
| Compound/Derivative | Target Kinase | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-hydroxynaphthalenylmethylene derivative (Compound 12) | SRC (Non-receptor TK) | -11.174 | vu.ltnih.gov |
| 2-hydroxynaphthalenylmethylene derivative (Compound 12) | BRAF (STPK) | -11.471 | vu.ltnih.gov |
| Vemurafenib | BRAF V600E | -81.71 | mdpi.com |
| Vemurafenib-methyl-ketopentose (VEM-1) | BRAF V600E | -64.96 | mdpi.com |
| Vemurafenib-ethyl-ketopentose (VEM-2) | BRAF V600E | -38.32 | mdpi.com |
| Vemurafenib-isopropyl-ketopentose (VEM-3) | BRAF V600E | -90.98 | mdpi.com |
Alpha-Amylase Inhibition Studies
Inhibition of alpha-amylase, a key enzyme in carbohydrate digestion, is a well-established strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Various derivatives of this compound and related heterocyclic compounds have been synthesized and evaluated for their α-amylase inhibitory potential.
In one study, a series of novel oxadiazole derivatives were screened for their in vitro α-amylase inhibitory activity. nih.gov An aryl derivative from this series (compound 5g) demonstrated strong inhibition (92.16%) with an IC50 value of 13.09±0.06 µg/ml, which was comparable to the standard drug acarbose (92.47% inhibition, IC50 value of 12.20±0.78 µg/ml). nih.gov
Another study evaluated synthesized acetohydrazide compounds for their antidiabetic properties. iosrjournals.org The compound (E)–2-cyano-N'-(3-methyl-2,6, di-o-tolypiperidin–4-ylidene)acetohydrazide (S3) showed significant, concentration-dependent inhibition of α-amylase. Its half-maximal inhibitory concentration (IC50) was 0.273 mg/ml, which was very close to that of acarbose (0.274 mg/ml). iosrjournals.org These findings highlight the potential of designing pyrrolidinone-based structures as effective α-amylase inhibitors. iosrjournals.orgresearchgate.net
| Compound | % Inhibition | IC50 Value | Reference |
|---|---|---|---|
| Acarbose (Standard) | 92.47% | 12.20 ± 0.78 µg/ml | nih.gov |
| Oxadiazole Derivative (5g) | 92.16% | 13.09 ± 0.06 µg/ml | nih.gov |
| Acarbose (Standard) | - | 0.274 mg/ml | iosrjournals.org |
| Acetohydrazide (S1) | - | 1.240 mg/ml | iosrjournals.org |
| Acetohydrazide (S2) | - | 0.648 mg/ml | iosrjournals.org |
| Acetohydrazide (S3) | - | 0.273 mg/ml | iosrjournals.org |
Alpha-Glucosidase and Elastase Inhibition Assays
Alpha-Glucosidase Inhibition:
Similar to α-amylase, α-glucosidase is a crucial enzyme in carbohydrate metabolism, and its inhibition can effectively control blood glucose levels. mdpi.commdpi.com Numerous studies have explored pyrrolidinone derivatives and other nitrogen-containing heterocyclic compounds as potential α-glucosidase inhibitors. researchgate.netmdpi.com
A series of novel 1,3,4-thiadiazole derivatives were synthesized and showed significant inhibitory activity against α-glucosidase, with some compounds being nearly 1.9 times more potent than the reference drug acarbose. nih.gov One derivative containing a benzoic acid linker exhibited an IC50 value of 3.66 mM, which was approximately 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov Similarly, newly synthesized 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were screened, and several derivatives emerged as potent inhibitors, with IC50 values significantly better than acarbose. mdpi.com For instance, compound 12a had an IC50 of 18.25 µM, compared to 58.8 µM for acarbose. mdpi.com
Elastase Inhibition:
Elastase, a serine protease, is involved in the degradation of elastin and other extracellular matrix proteins. Its over-activity is linked to inflammatory processes and skin aging, making elastase inhibitors a target for therapeutic and cosmeceutical development. nih.govresearchgate.net
Research into elastase inhibitors has included the evaluation of various synthetic compounds. A series of thiadiazole-oxadiazole-acetamide derivatives were synthesized and found to be potent elastase inhibitors. nih.gov One compound in particular (7f) showed excellent inhibitory activity with an IC50 of 0.06 ± 0.02 μM, making it 214-fold more active than the oleanolic acid standard (IC50 = 12.84 ± 0.45 μM). Kinetic analysis revealed that this compound acts as a competitive inhibitor of the enzyme. nih.gov Computational approaches have also been used to identify new chemical entities as potential elastase inhibitors, further expanding the search for novel therapeutic agents. nih.gov
Indoleamine 2,3-Dioxygenase (IDO) Inhibition Potential of Related Structures
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan. nih.gov Its overexpression in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote an immunosuppressive milieu, thereby allowing cancer cells to evade immune surveillance. nih.govnih.gov Consequently, the development of IDO1 inhibitors has emerged as a promising strategy in cancer immunotherapy. nih.gov
While direct preclinical studies on the IDO1 inhibitory activity of this compound are not extensively documented in publicly available research, the investigation of structurally related compounds provides valuable insights into the potential of the pyrrolidinone scaffold in this therapeutic area. Research into marine alkaloids, for instance, has shed light on the potential of pyrrole-containing structures as IDO1 inhibitors.
One notable study explored the IDO1 inhibitory activity of derivatives of tsitsikammamine A, a marine alkaloid featuring a pyrroloiminoquinone scaffold. nih.gov This research demonstrated that synthetic analogues of tsitsikammamine A could exhibit potent and selective inhibition of IDO1. nih.gov These findings are significant as they establish the pyrrolidine (B122466) ring, a core component of this compound, as a viable structural motif for engaging the IDO1 active site.
The study on tsitsikammamine A derivatives revealed that specific structural modifications could lead to submicromolar potency in enzymatic assays. nih.gov Furthermore, a number of these derivatives were found to be active in cellular assays, indicating their ability to penetrate cell membranes and inhibit IDO1 in a more physiologically relevant context. nih.gov Importantly, these compounds displayed selectivity for IDO1 over the related enzyme tryptophan 2,3-dioxygenase (TDO), which is a critical attribute for minimizing off-target effects. nih.gov
The inhibitory activity of these related structures is rationalized through molecular modeling studies, which suggest specific binding interactions within the active site of the IDO1 enzyme. nih.gov This foundational research provides a strong rationale for the further investigation of other pyrrolidinone-containing molecules, including derivatives of this compound, as potential IDO1 inhibitors. The structure-activity relationships (SAR) established for the tsitsikammamine analogues can guide the design and synthesis of novel derivatives with optimized potency and selectivity.
The following table summarizes the IDO1 inhibitory activity of selected tsitsikammamine A derivatives from the aforementioned study, highlighting the potential of this class of compounds.
| Compound | Enzymatic IC50 (µM) | Cellular Activity | Selectivity over TDO |
| Tsitsikammamine A analogue 11b | < 1 | Active | Yes |
| Derivative X | 1-10 | Active | Yes |
| Derivative Y | > 10 | Inactive | Not determined |
Note: The data presented in this table is illustrative and based on the findings reported for tsitsikammamine A derivatives. "Derivative X" and "Derivative Y" are representative of the range of activities observed in the study and are not specific compound names.
Structure Activity Relationship Sar Studies of 2 5 Oxopyrrolidin 2 Yl Acetohydrazide Derivatives
Molecular Features Governing Anticancer Activity
The anticancer potential of 2-(5-Oxopyrrolidin-2-yl)acetohydrazide derivatives is largely determined by the substituents attached to the hydrazide group, which often form a hydrazone linkage (-NH-N=CH-). nih.gov This hydrazone bridge connects the pyrrolidinone core to various aromatic or heterocyclic rings, and the nature of these rings and their substituents is pivotal for cytotoxicity.
Research has shown that the introduction of hydroxyl (-OH) and alkoxy (-OCH3) groups onto a benzene or naphthalene ring attached to the hydrazone moiety significantly increases the anticancer activity. nih.gov For instance, derivatives featuring a 2-hydroxybenzylidene or a 2-hydroxynaphthalenylmethylene group have demonstrated high cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines. nih.govdntb.gov.ua In contrast, derivatives with 2,5-dimethoxybenzylidene or 2,4,6-trimethoxybenzylidene substituents were found to be more effective at inhibiting cancer cell migration. nih.govdntb.gov.ua
Furthermore, the type of heterocyclic ring plays a crucial role. Studies involving 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives showed that those bearing a 5-nitrothiophene substituent exhibited the most potent anticancer activity against A549 lung cancer cells. nih.gov The presence of a diphenylamine moiety attached to the pyrrolidinone nitrogen has also been explored, with these derivatives showing promising selectivity against prostate cancer and melanoma cell lines. dntb.gov.ua Molecular docking studies suggest that these compounds may function as multikinase inhibitors, with a 2-hydroxynaphthalenylmethylene derivative showing a high binding affinity for key protein kinases like SCR and BRAF. nih.govdntb.gov.ua
Table 1: Anticancer Activity of Selected this compound Derivatives
| Derivative Substituent | Cancer Cell Line | Observed Effect | Source |
| 2-Hydroxybenzylidene | IGR39 (Melanoma), MDA-MB-231 (Breast) | High Cytotoxicity | nih.gov, dntb.gov.ua |
| 2-Hydroxynaphthalenylmethylene | IGR39 (Melanoma), MDA-MB-231 (Breast) | High Cytotoxicity, High Binding to SCR/BRAF Kinases | nih.gov, dntb.gov.ua |
| 2,5-Dimethoxybenzylidene | IGR39 (Melanoma) | Potent Inhibition of Cell Migration | nih.gov, dntb.gov.ua |
| 2,4,6-Trimethoxybenzylidene | IGR39 (Melanoma) | Potent Inhibition of Cell Migration | nih.gov, dntb.gov.ua |
| 5-Nitrothiophene | A549 (Lung) | Most Potent Anticancer Activity in Series | nih.gov |
Structural Determinants for Antimicrobial Efficacy
The structural features required for the antimicrobial activity of this compound derivatives often overlap with those for anticancer effects, yet with distinct specificities. The modification of the acetamide fragment to include a hydrazone moiety is a key strategy for developing antimicrobial agents. nih.gov
A standout finding in this area is the exceptional and selective activity of a derivative bearing a 5-nitrothiophene substituent. nih.gov This particular compound demonstrated promising antimicrobial action against a range of multidrug-resistant Gram-positive pathogens, most notably including methicillin-resistant Staphylococcus aureus (MRSA) and even strains resistant to newer antibiotics like linezolid and tedizolid. nih.gov The combination of the 5-oxopyrrolidine core and the 5-nitrothiophene-hydrazone side chain appears to be the critical pharmacophore for this potent activity. nih.gov The activity is highly selective, with significantly lower efficacy observed against Gram-negative bacteria. nih.gov This suggests that the molecule's mechanism of action or its ability to penetrate the bacterial cell wall is specific to Gram-positive pathogens.
Table 2: Antimicrobial Profile of Key this compound Derivatives
| Derivative Substituent | Target Pathogen | Key Finding | Source |
| 5-Nitrothiophene | Multidrug-Resistant S. aureus (MRSA) | Promising and selective activity | nih.gov |
| 5-Nitrothiophene | Linezolid-resistant S. aureus | Active against resistant strains | nih.gov |
| 5-Nitrothiophene | Gram-negative bacteria | Lower activity observed | nih.gov |
| Thien-2-yl | Methicillin-resistant S. aureus | Two-fold stronger than clindamycin | researchgate.net |
Influence of Substituents on Anti-inflammatory and Antioxidant Profiles
The anti-inflammatory and antioxidant activities of compounds related to this compound are heavily influenced by the substituents on the molecule. The core structure can be modified to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). ebi.ac.ukmdpi.com
For related heterocyclic structures like 1,3,4-oxadiazoles, which can be synthesized from hydrazides, the nature of the substituents dictates both potency and selectivity. For example, attaching a flurbiprofen moiety and then adding a p-chlorophenyl group to the oxadiazole ring resulted in a derivative with significant anti-inflammatory activity, comparable to standard drugs like ibuprofen. mdpi.com This highlights the importance of halogenated aromatic rings in enhancing anti-inflammatory potential. mdpi.com Similarly, the presence of an o-acetyl substitution on a benzene ring attached to an oxadiazole was noted for its contribution to in vivo anti-inflammatory effects. nih.gov
In terms of antioxidant activity, the ability to scavenge reactive oxygen species (ROS) is a key feature. In a study of thienopyrimidine derivatives, the compound with an unsubstituted acetohydrazide group was the most potent at reducing ROS levels, showing activity 15-fold more potent than the reference drug celecoxib. nih.gov This suggests that for antioxidant effects, extensive substitution on the hydrazide may not always be beneficial. The strategic placement of substituents can create compounds that are selective inhibitors of COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ebi.ac.uk
Table 3: Anti-inflammatory and Antioxidant Effects of Related Hydrazide Derivatives
| Core Structure | Substituent(s) | Target/Assay | Result | Source |
| Pyrrolidine-2,5-dione | Cycloalkyl, Aryl Carbonyl | COX-2 Inhibition | Selective inhibition, IC50 of 0.98 µM for most potent | ebi.ac.uk |
| 1,3,4-Oxadiazole | p-Chlorophenyl | Carrageenan-induced Edema | 79.83% reduction in edema | mdpi.com |
| 1,3,4-Oxadiazole | o-Acetylphenyl | Carrageenan-induced Edema | 60% reduction in edema | nih.gov |
| Thienopyrimidine | Unsubstituted Acetohydrazide | ROS Reduction | IC50 of 1.07 µM (15x more potent than celecoxib) | nih.gov |
Stereochemical Considerations in Biological Activity (e.g., (S)-configuration)
Stereochemistry is a critical, though often overlooked, aspect that can dramatically influence the biological activity of chiral molecules like this compound derivatives. The spatial arrangement of atoms can affect how a molecule binds to its biological target, its metabolic stability, and its cellular uptake. nih.gov
For nature-inspired compounds containing a similar pyrrolidinone core, such as 3-Br-acivicin isomers, the stereochemistry at specific carbon centers is the primary driver of potency. nih.gov Studies have shown that only the isomers with the natural (5S, αS) configuration display significant biological activity, while their enantiomers and diastereoisomers are often significantly less potent or completely inactive. nih.gov This strong stereochemical preference suggests that the biological target, such as an enzyme or receptor, has a chiral binding pocket that can only accommodate one specific stereoisomer.
Furthermore, stereochemistry can influence drug transport across cell membranes. The enhanced activity of the (5S, αS) isomers in some cases is attributed to stereoselective uptake by cellular transport systems, such as L-amino acid transporters. nih.gov This implies that for the development of potent this compound derivatives, controlling the stereochemistry, particularly to achieve the (S)-configuration at the C5 position of the pyrrolidinone ring, is likely essential for optimizing therapeutic efficacy.
Molecular Mechanisms of Action and Target Identification for 2 5 Oxopyrrolidin 2 Yl Acetohydrazide Derivatives
Ligand-Receptor Interaction Analysis
While specific ligand-receptor interaction studies for 2-(5-oxopyrrolidin-2-yl)acetohydrazide are not extensively detailed in the available research, the broader class of pyrrolidinone derivatives has been shown to interact with various receptors. For instance, certain conformationally restricted analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide, a muscarinic agent, have been found to act as muscarinic antagonists or weak partial agonists nih.gov. The affinity of these analogues for muscarinic receptors is influenced by the stereochemistry and conformation of the pyrrolidine (B122466) ring nih.gov.
Furthermore, derivatives of the pyrrolidine ring are integral to the structure of ligands for other receptors, such as the dopamine D2/D3 receptors. Modifications to the pyrrolidinone structure, including N-alkylation and ring expansion, have been shown to significantly impact binding affinities for these receptors nih.gov. Molecular modeling studies of 5-oxopyrrolidine-3-carbohydrazides have also suggested their potential as multikinase inhibitors, with high binding affinity to the active sites of key protein kinases like SCR and BRAF nih.gov. These findings indicate that the 5-oxopyrrolidinone scaffold is a versatile structure for designing ligands that can interact with a range of biological receptors.
Modulatory Effects on Enzyme and Receptor Activity
Derivatives containing the pyrrolidinone core have demonstrated significant modulatory effects on various enzymes and receptors. For example, synthesized 2-pyrrolidinone and pyrrolidine derivatives have been evaluated for their inhibitory activity against the enzyme autotaxin (ATX), which is involved in pathological inflammation frontiersin.org. Additionally, polyhydroxylated pyrrolidine derivatives have shown potential in inhibiting glycosidase and aldose reductase enzymes, which are important targets in the management of diabetes frontiersin.org.
In the context of cancer research, novel 5-oxopyrrolidine-3-carbohydrazides have been identified as potent protein kinase inhibitors nih.gov. Specifically, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of both the non-receptor tyrosine kinase (SCR) and the serine/threonine-protein kinase (BRAF) nih.gov. The ability of these compounds to act as multikinase inhibitors underscores the therapeutic potential of the 5-oxopyrrolidine scaffold. The hydrazide-hydrazone moiety, also present in this compound, is a key structural feature in many enzyme inhibitors acs.org.
Investigation of Brain-Specific Binding Sites for Pyrrolidinone Analogues (e.g., Levetiracetam Binding Site (LBS))
A significant area of research for pyrrolidinone analogues has been their interaction with brain-specific binding sites, most notably the Levetiracetam Binding Site (LBS). Levetiracetam, (S)-α-ethyl-2-oxopyrrolidine acetamide, is an antiepileptic drug that is structurally analogous to piracetam and is believed to exert its effects through a unique mechanism of action involving this specific binding site frontiersin.org.
Systematic investigation of the pyrrolidone acetamide scaffold has revealed key structural requirements for affinity to the LBS:
The carboxamide moiety at the 2-position is essential for binding.
An (S)-configured ethyl group is the preferred substitution alpha to the carboxamide.
The 2-oxopyrrolidine ring is favored over acyclic or piperidine analogues.
Substitutions at the 3 or 5 positions of the lactam ring tend to decrease LBS affinity.
Small, hydrophobic groups at the 4-position of the lactam ring can enhance both in vitro and in vivo potency frontiersin.org.
The affinity of various pyrrolidinone derivatives for the LBS has been quantified, highlighting the importance of specific structural features.
| Compound | Affinity (pKi) for LBS |
|---|---|
| Levetiracetam (LEV) | 6.1 |
| ucb 34714 | 7.1 |
DNA Binding Interactions of Oxopyrrolidine-based Compounds
Recent studies have explored the potential of oxopyrrolidine-based compounds to interact with DNA, suggesting a possible mechanism of action for their observed anticancer activities. Small molecules can bind to DNA through various non-covalent interactions, including intercalation, groove binding, and electrostatic interactions ebi.ac.uk.
One study focused on an oxopyrrolidine-based ligand, sodium 1-(3-(2-aminoethylamino)propyl)-5-oxopyrrolidine-2-carboxylate, and its copper (II) and nickel (II) complexes. The DNA binding constants (Kb) for these compounds were determined, revealing a strong binding affinity with DNA nih.govnih.gov. These interactions are thought to be a key component of their mechanism of action nih.govnih.gov.
| Compound | DNA Binding Constant (Kb) (M-1) |
|---|---|
| Oxopyrrolidine-based ligand | 2.09 x 104 |
| Copper (II) complex | 2.37 x 104 |
| Nickel (II) complex | 2.11 x 104 |
The binding of these compounds to DNA was strong, and they exhibited good activities on MCF-7 cancer cell lines, suggesting that DNA interaction is a plausible mechanism for their anticancer effects nih.govnih.gov.
Elucidation of Intracellular Signaling Pathway Modulation
The modulation of intracellular signaling pathways is another potential mechanism of action for pyrrolidinone derivatives. For instance, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP) has been shown to modulate the MyD88- and TRIF-dependent signaling pathways of Toll-like receptors (TLRs). This modulation leads to a decrease in the activation of NF-κB and IRF3, which in turn inhibits the expression of inflammatory genes nih.gov.
While the specific effects of this compound on intracellular signaling have not been detailed, the activity of related pyrrolidinone compounds suggests that it may also have the capacity to influence key signaling cascades. The structural components of this compound, including the pyrrolidinone ring, provide a basis for potential interactions with components of various signaling pathways. Further research is necessary to elucidate the specific pathways modulated by this compound and its derivatives.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(5-Oxopyrrolidin-2-yl)acetohydrazide and its derivatives?
The compound is typically synthesized via hydrazinolysis of ester precursors. For example, hydrazine hydrate reacts with ethyl 2-(1H-indol-3-yl)acetate in methanol to yield the acetohydrazide core structure . Modifications involve condensation with aldehydes/ketones (e.g., benzylidene derivatives) or sulfonyl chlorides to generate hydrazone or sulfonohydrazide derivatives, respectively . Reaction conditions (e.g., reflux in ethanol, pH 9–10 for sulfonylation) are critical for purity and yield .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm the hydrazide backbone and substituent integration (e.g., pyrolidinone ring protons at δ 2.5–3.5 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of pyrrolidinone) and ~3250 cm⁻¹ (N-H stretch of hydrazide) .
- TLC : Monitoring reaction progress using silica gel plates and ethanol/ethyl acetate mobile phases .
- Elemental analysis : Validating purity and stoichiometry .
Q. How is the purity of this compound assessed during synthesis?
Recrystallization from ethanol/water mixtures (70–80% ethanol) is standard. Melting point consistency (±1°C) and HPLC (C18 column, acetonitrile/water gradient) are used to verify crystallinity and absence of byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in IC50 values (e.g., MAO inhibition vs. α-glucosidase activity) often arise from substituent electronic/steric effects. For example:
- Electron-withdrawing groups (e.g., nitro, chloro) on benzylidene moieties enhance α-glucosidase inhibition (IC50 = 3.23–7.34 µM) but reduce MAO affinity .
- Hydrophilic substituents (e.g., hydroxyl, amino) improve solubility but may weaken membrane penetration, affecting in vivo efficacy . Systematic SAR studies with controlled variables (e.g., logP, Hammett constants) are recommended to isolate contributing factors .
Q. How can computational methods enhance understanding of its mechanism of action?
Molecular docking (e.g., AutoDock Vina) and MD simulations identify binding interactions. For α-glucosidase inhibition, the oxadiazole moiety of analogs forms hydrogen bonds with catalytic residues (Asp214, Glu277), while the pyrrolidinone ring occupies hydrophobic pockets . Pharmacophore modeling further prioritizes derivatives with optimal hydrogen bond acceptor/donor profiles .
Q. What experimental designs optimize actoprotective or antimicrobial activity in derivatives?
- Actoprotective effects : Introduce rigid, planar substituents (e.g., 4-chlorobenzylidene) to enhance blood-brain barrier penetration. Avoid bulky groups (e.g., 2,4-dimethylbenzylidene), which reduce fatigue resistance in rodent models .
- Antimicrobial activity : Substituents with moderate hydrophobicity (e.g., thietan-3-yloxy) improve membrane disruption. Agar diffusion and broth dilution assays (vs. ceftriaxone/pimafucin) validate potency .
Q. How are crystallographic data (e.g., SHELX refinement) utilized in structural analysis?
Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and validates stereochemistry. For example, the pyrrolidinone ring adopts an envelope conformation, with torsional angles <5° deviation from ideal geometry. Twinning or high-resolution data (>1.0 Å) require SHELXPRO for macromolecular compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
